2'-Chlorobiphenyl-4-ylamine hydrochloride
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Description
2’-Chlorobiphenyl-4-ylamine hydrochloride, also known as 4’-Chloro-Biphenyl-2-Ylamine, is an organic compound . It appears as an off-white to pale beige solid . It is slightly soluble in chloroform and methanol .
Synthesis Analysis
The synthesis of 4’-Chloro-Biphenyl-2-Ylamine is typically achieved through aromatic electrophilic substitution reactions . For instance, it can be synthesized by reacting p-aminophenol with a chlorinated alkane .Molecular Structure Analysis
The molecular formula of 2’-Chlorobiphenyl-4-ylamine hydrochloride is C12H10ClN . The molecular weight is 203.67 . The InChI code is InChI=1/C12H10ClN/c13-10-7-5-9 (6-8-10)11-3-1-2-4-12 (11)14/h1-8H,14H2 .Chemical Reactions Analysis
As an aromatic amine compound, 4’-Chloro-Biphenyl-2-Ylamine exhibits electrophilic properties . It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.205±0.06 g/cm3 . Its melting point ranges from 45.0 to 49.0 °C, and its boiling point is predicted to be 334.6±17.0 °C . The flash point is 156.163°C . The compound has a refractive index of 1.628 .Safety And Hazards
2’-Chlorobiphenyl-4-ylamine hydrochloride is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding skin contact and inhalation of its dust or gas . In case of contact, it is advised to wash with plenty of water . If inhaled, the victim should be moved to fresh air and medical attention should be sought if symptoms occur .
properties
IUPAC Name |
4-(2-chlorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKXUPQEXOALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698133 |
Source
|
Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chlorobiphenyl-4-ylamine hydrochloride | |
CAS RN |
1204-42-8 |
Source
|
Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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